molecular formula C20H21N3O5 B2627133 N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide CAS No. 899752-38-6

N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Katalognummer B2627133
CAS-Nummer: 899752-38-6
Molekulargewicht: 383.404
InChI-Schlüssel: MPUWWHSIICOAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as FPL 64176, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridazine family and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

  • Cardiotonic Properties : The compound N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, closely related to the queried chemical, was identified as a potent positive inotrope in dogs. This indicates its potential use in cardiac therapies (Robertson et al., 1986).

  • Carcinogenic Properties : Studies on structurally related 5-nitrofurans and 4-nitrobenzenes, including compounds like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, have shown a high incidence of lymphocytic leukemia and forestomach tumors in animal models, suggesting potential carcinogenic risks (Cohen et al., 1973).

  • Analgesic and Anti-Inflammatory Activities : A series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing higher potency than aspirin in certain tests (Doğruer & Şahin, 2003).

  • Antimicrobial Properties : Novel bis-α,β-unsaturated ketones and related compounds, including derivatives of the queried chemical structure, were synthesized and evaluated for their antimicrobial activities (Altalbawy, 2013).

  • Pharmaceutical Market Relevance : A study discussing the pharmaceutical market indicated the relevance of Pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar to the queried compound, in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Wirkmechanismus

Target of Action

The primary target of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, also known as VU0497682-1, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles .

Mode of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide interacts with VMAT2 at a central binding site, locking VMAT2 in an occluded conformation . This interaction provides a mechanistic basis for non-competitive inhibition .

Biochemical Pathways

The action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide affects the monoaminergic system, which includes the serotonergic, dopaminergic, and noradrenergic pathways . By inhibiting VMAT2, the compound disrupts the packaging of monoamine neurotransmitters into synaptic vesicles, thereby affecting the release of these neurotransmitters .

Result of Action

The molecular and cellular effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide’s action involve the disruption of monoamine neurotransmitter release . This can lead to changes in neurotransmission, potentially affecting various physiological processes and behaviors regulated by the monoaminergic system .

Action Environment

Environmental factors such as pH could influence the action, efficacy, and stability of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance, the proton gradient across the vesicular membrane, generated by the vesicular H±ATPase, is crucial for the transport activity of VMAT2 . Therefore, changes in intravesicular or cytosolic pH could potentially affect the compound’s ability to inhibit VMAT2.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-17-7-5-14(12-18(17)27-2)9-10-21-19(24)13-23-20(25)8-6-15(22-23)16-4-3-11-28-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWWHSIICOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.